Carmoxirole

概要

説明

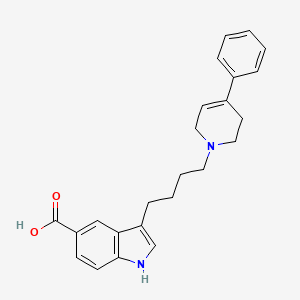

カルモキシロールは選択的なドーパミンD2受容体作動薬です。 これは、位置3に4-(4-フェニル-1,2,3,6-テトラヒドロピリジン-1-イル)ブチル置換基を有するインドールカルボン酸です 。 カルモキシロールは、心臓病、特に心不全と高血圧の管理における潜在的な治療用途について主に調査されています 。

準備方法

合成経路と反応条件

反応条件には、通常、有機溶媒と触媒の使用が含まれ、目的の生成物の形成が促進されます 。

工業生産方法

カルモキシロールの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。 このプロセスには、結晶化、精製、および品質管理などの手順が含まれており、医薬品の基準を満たしています 。

化学反応の分析

反応の種類

カルモキシロールは、次のようなさまざまな化学反応を起こします。

酸化: カルモキシロールは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、カルモキシロールに存在する官能基を変更するために使用できます。

一般的な試薬と条件

カルモキシロールを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は、目的の生成物と実行される特定の反応に応じて異なる場合があります 。

形成された主な生成物

カルモキシロールの反応から形成される主な生成物には、官能基が修飾されたさまざまな誘導体が含まれます。 これらの誘導体は、異なる薬理学的特性と潜在的な治療用途を持つ可能性があります 。

科学研究アプリケーション

化学: カルモキシロールは、ドーパミン受容体作動薬とその他の分子との相互作用に関する研究におけるモデル化合物として使用されます。

生物学: カルモキシロールに関する研究は、さまざまな生理学的プロセスにおけるドーパミン受容体の役割についての洞察を提供してきました。

科学的研究の応用

Cardiovascular Applications

Carmoxirole has been studied for its potential benefits in managing heart failure. A notable study evaluated the effects of this compound on neurohormonal activation and hemodynamics in patients with heart failure. The findings indicated that this compound administration led to significant reductions in circulating norepinephrine, vasopressin, and atrial natriuretic peptide (ANP), alongside improvements in cardiac index and reductions in systemic vascular resistance and arterial pressure .

Key Findings:

- Dosage: 0.25-1.00 mg administered over two days.

- Effects on Neurohormones:

- Norepinephrine: Decreased by 40%

- Vasopressin: Decreased by 19%

- ANP: Decreased by 25%

- Hemodynamic Improvements:

- Cardiac index improved by 20%.

- Mean pulmonary artery pressure decreased by 21%.

Endocrine Applications

This compound's role in modulating prolactin release has been explored through animal studies. In a dual-cannulated ovariectomized rat model, this compound inhibited oestradiol-induced prolactin release, demonstrating similar efficacy to other dopamine agonists like bromocriptine. Interestingly, it also induced a transient oestradiol-independent prolactin release . This suggests potential applications in treating conditions associated with hyperprolactinemia without central side effects.

Study Highlights:

- Model: Ovariectomized rats.

- Dosage: 15 mg/kg.

- Prolactin Release:

- Inhibition of oestradiol-induced release.

- Induction of transient prolactin release independent of oestradiol.

Respiratory Applications

Research has indicated that this compound can enhance ventilatory responses in hypothyroid conditions. In a study involving golden Syrian hamsters, this compound administration improved ventilation during hypoxic exposure specifically in hypothyroid subjects . This suggests its potential utility in respiratory therapies, particularly for patients with compromised thyroid function.

Experimental Results:

- Doses Tested: 0.2 mg/kg and 0.4 mg/kg.

- Ventilation Effects: Increased tidal volume and frequency in hypothyroid hamsters.

- Significance: Enhanced hypoxic responsiveness was observed at the lower dose.

Summary Data Table

作用機序

カルモキシロールは、ドーパミンD2受容体に選択的に結合することにより効果を発揮します。この結合は、ノルアドレナリンなどの神経伝達物質の放出を調節し、交感神経の活性化に影響を与えます。 ドーパミンD2受容体の活性化は、心臓血管系における前負荷と後負荷の減少など、さまざまな生理学的効果をもたらします 。 カルモキシロールの作用機序に関与する分子標的と経路には、ドーパミン受容体とレニン-アンジオテンシン系が含まれます 。

類似化合物の比較

類似化合物

アポモルフィン: 類似の薬理学的特性を持つ別のドーパミン受容体作動薬。

ブロモクリプチン: パーキンソン病やその他の疾患の治療に使用されるドーパミン作動薬。

カベルゴリン: 高プロラクチン血症やその他の疾患の治療に使用されるドーパミン受容体作動薬.

カルモキシロールの独自性

カルモキシロールは、末梢ドーパミンD2受容体に対する選択的な作用に独自性があり、これは、中枢神経系に影響を与える可能性のある他のドーパミン作動薬とは異なります。 この選択性は、カルモキシロールを心臓血管疾患の治療において特に価値のあるものにし、中枢神経系への有意な関与なしに交感神経の活性化を調節します 。

類似化合物との比較

Similar Compounds

Apomorphine: Another dopamine receptor agonist with similar pharmacological properties.

Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and other conditions.

Cabergoline: A dopamine receptor agonist used to treat hyperprolactinemia and other disorders.

Uniqueness of Carmoxirole

This compound is unique in its selective action on peripheral dopamine D2 receptors, which distinguishes it from other dopamine agonists that may have central nervous system effects. This selectivity makes this compound particularly valuable in the treatment of cardiovascular diseases, as it modulates sympathetic activation without significant central nervous system involvement .

生物活性

Carmoxirole, also known as EMD 45609, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and neuropharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its receptor affinities, physiological effects, and relevant case studies.

This compound exhibits a complex pharmacological profile characterized by its interaction with several neurotransmitter receptors:

- Dopamine Receptors : this compound shows a high affinity for dopamine D2 receptors but has negligible binding to D1 receptors. In vitro studies indicate that it acts as a partial agonist at D2 receptors, which is significant for its antihypertensive effects. However, its central dopaminergic activity is weak, as demonstrated by minimal changes in striatal L-DOPA accumulation in vivo even at high doses (up to 100 mg/kg) .

- Serotonin Receptors : The compound also exhibits notable affinity for 5-HT1A receptors, suggesting potential implications in mood regulation and anxiety disorders .

- Adrenergic Receptors : this compound has low affinity for alpha-1 and alpha-2 adrenergic receptors, which aligns with its profile of not significantly affecting hypothalamic L-DOPA accumulation .

Physiological Effects

This compound's biological activity extends to various physiological effects:

- Antihypertensive Activity : In animal models, this compound demonstrated significant depressor activity. Its mechanism appears to involve inhibition of noradrenaline release from peripheral sympathetic nerves, mediated through its action on D2 receptors .

- Ventilatory Response : In studies involving hypothyroid hamsters, this compound administration resulted in increased ventilation rates. This effect was attributed to enhanced frequency and tidal volume during hypoxic conditions, indicating its potential role in respiratory modulation .

Case Studies and Research Findings

Several studies have explored the implications of this compound in clinical and experimental settings:

Case Study: Ventilatory Effects in Hypothyroid Hamsters

A study evaluated the effects of this compound on ventilation control in hypothyroid male golden Syrian hamsters. The results indicated that:

- This compound significantly increased ventilation in hypothyroid hamsters compared to vehicle treatment (P<0.01).

- The increase was due to both an elevated frequency of breathing and an increase in tidal volume at specific doses .

Summary of Key Research Findings

The following table summarizes critical findings from various studies on this compound's biological activity:

特性

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSOIHMEOKEZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043892 | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98323-83-2 | |

| Record name | Carmoxirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98323-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmoxirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARMOXIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Carmoxirole exerts its antihypertensive effect primarily by acting as a dopamine D2 receptor agonist. [, , ] This action inhibits the release of norepinephrine from sympathetic nerve endings, leading to a reduction in blood pressure. [] Notably, this release inhibition appears most prominent at low rates of sympathetic nerve discharge. []

ANone: Research suggests that this compound exhibits limited penetration of the blood-brain barrier. [] This characteristic contributes to its profile as a peripherally restricted dopamine agonist.

ANone: In vitro and ex vivo studies demonstrate that this compound inhibits platelet aggregation induced by both adrenaline and 5-hydroxytryptamine. [, ] This suggests that this compound may possess antithrombotic properties.

ANone: Yes, studies in a dual-cannulated ovariectomized rat model showed that this compound inhibited oestradiol-induced prolactin release. [] This effect is similar to that observed with centrally acting dopamine agonists like bromocriptine, suggesting potential applications in managing hyperprolactinemia.

ANone: this compound is primarily metabolized in the liver, mainly to an ester-type glucuronide. [] Both the unchanged drug and its glucuronide metabolite are primarily excreted via the kidneys. []

ANone: The plasma half-life of this compound is approximately 5.5 hours. [] This relatively short half-life necessitates multiple daily doses for sustained therapeutic effect.

ANone: Studies in normal volunteers found no significant effect of this compound on intracellular concentrations of Na+, K+, Mg2+, and Ca2+ or on transmembrane fluxes of Na+ and K+ in erythrocytes and platelets. []

ANone: Studies in both animals and humans have yielded conflicting results regarding this compound's impact on plasma catecholamine levels. [, ] Further research is needed to clarify its effects on circulating catecholamines.

ANone: Yes, preliminary research suggests that this compound may have beneficial effects in heart failure. [, ] It appears to acutely reduce neurohormonal activation and improve cardiac function in patients with moderate to severe heart failure. []

ANone: this compound, through its action on dopamine D2 receptors in the kidney, has been shown to modulate noradrenaline release in human cortical kidney slices. [] Additionally, it influences both noradrenergic and purinergic neurotransmission in the rat isolated kidney. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。